

Application Note: Solid-Phase Synthesis of α -L-Threose Nucleic Acid (TNA) Oligonucleotides

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Compound of Interest

Compound Name: DMTr-TNA-5MeU-amidite

Cat. No.: B13721025

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Introduction

Threose Nucleic Acid (TNA) is an artificial genetic polymer (XNA) with a four-carbon threose sugar backbone, differing from the five-carbon ribose or deoxyribose sugars found in RNA and DNA. This structural alteration imparts TNA with remarkable resistance to nuclease degradation and the ability to form stable duplexes with itself, DNA, and RNA. These properties make TNA a promising candidate for various therapeutic and diagnostic applications. The synthesis of TNA oligonucleotides is achieved using automated solid-phase phosphoramidite chemistry, a method adapted from standard DNA and RNA synthesis.^{[1][2][3]} This document provides a detailed protocol for the solid-phase synthesis of TNA oligonucleotides, targeting researchers and professionals in drug development.

Core Principle: The Phosphoramidite Synthesis Cycle

Solid-phase TNA synthesis follows a cyclic four-step process, analogous to DNA synthesis, occurring on a solid support, typically Controlled-Pore Glass (CPG).^{[3][4]} The synthesis proceeds in the 3' to 5' direction.^{[3][5]} Each cycle adds a single TNA nucleotide monomer to the growing chain. The key components are the TNA phosphoramidite building blocks, which are α -L-threofuranosyl nucleosides protected with a 5'-dimethoxytrityl (DMT) group, base-protecting groups, and a 3'-phosphoramidite moiety.^{[1][2]}

Experimental Protocols

Preparation of TNA Phosphoramidite Monomers

The synthesis of TNA phosphoramidite monomers is a prerequisite for oligonucleotide synthesis. This process begins with a commercially available starting material, such as L-ascorbic acid, to produce the protected threofuranosyl sugar.[1][2] This is followed by a Vorbrüggen-Hilbert-Johnson glycosylation to attach the nucleobases (A, C, G, T).[1][2] Subsequent steps involve protecting the 5'-hydroxyl group with DMT and phosphitylating the 3'-hydroxyl group to yield the final phosphoramidite monomer.[1][2] Special considerations are needed for guanosine, where bulky protecting groups like diphenylcarbamoyl (DPC) may be used to ensure correct regioselectivity, although less bulky groups can lead to higher coupling efficiencies.[6][7][8]

Automated Solid-Phase TNA Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps: Detritylation, Coupling, Capping, and Oxidation.

a) Step 1: Detritylation (DMT Removal)

- Objective: To deprotect the 5'-hydroxyl group of the support-bound nucleoside to make it available for reaction with the incoming phosphoramidite.
- Reagent: Anhydrous acid, typically 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
- Procedure: The TCA solution is passed through the synthesis column to remove the acid-labile DMT group. The column is then washed extensively with an anhydrous solvent like acetonitrile (ACN) to remove the acid and the liberated DMT cation.[5]

b) Step 2: Coupling

- Objective: To form a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleoside and the 3'-phosphoramidite of the incoming TNA monomer.
- Reagents:
 - TNA phosphoramidite monomer (e.g., 50-100 mM in anhydrous ACN).[7][8]

- Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in ACN).
- Procedure: The TNA phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group.[\[5\]](#)
- Critical Parameter: Coupling times for TNA monomers are often extended compared to standard DNA synthesis to ensure high efficiency. A typical coupling time is 5-15 minutes.[\[7\]](#)
[\[8\]](#)[\[9\]](#)

c) Step 3: Capping

- Objective: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, preventing the formation of deletion mutants (n-1 sequences).
- Reagents:
 - Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine or Lutidine.
 - Cap B: N-Methylimidazole (NMI) in THF.
- Procedure: The two capping solutions are delivered to the column to acetylate the unreacted 5'-hydroxyls.[\[5\]](#)

d) Step 4: Oxidation

- Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester into a more stable pentavalent phosphate triester.
- Reagent: A solution of Iodine (I₂) in a mixture of THF, pyridine, and water.[\[10\]](#)
- Procedure: The iodine solution is passed through the column. This completes one cycle of nucleotide addition. The entire cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

- Objective: To cleave the synthesized TNA oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and phosphate backbone.
- Reagents: Concentrated aqueous ammonium hydroxide (NH₄OH) or a mixture of ammonium hydroxide and methylamine (AMA).
- Procedure:
 - The solid support is transferred from the column to a sealed vial.
 - The deprotection reagent is added to the support.
 - The vial is heated (e.g., 55°C) for an extended period (e.g., 12-18 hours) to ensure complete cleavage and deprotection.^{[7][8]} For sequences containing sensitive modifications, milder conditions may be necessary.

Purification and Analysis

- Objective: To isolate the full-length TNA oligonucleotide from truncated sequences and other impurities.
- Methods:
 - Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying oligonucleotides, capable of separating sequences that differ by a single nucleotide.^[11]
 - High-Performance Liquid Chromatography (HPLC): Anion-exchange (AEX) or reverse-phase (RP) HPLC are commonly used. AEX-HPLC separates oligonucleotides based on charge (length), while RP-HPLC separates based on hydrophobicity, often performed with the final 5'-DMT group left on ("DMT-on") to enhance separation.^{[7][10]}
- Analysis: The purity and identity of the final TNA product are confirmed using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS) and HPLC.

Data Presentation

Table 1: Typical Reagent Concentrations and Reaction Times for Solid-Phase TNA Synthesis

Step	Reagent/Parameter	Typical Concentration/Setting	Purpose
Detritylation	Trichloroacetic Acid (TCA) in DCM	3% (v/v)	Removes 5'-DMT protecting group
Coupling	TNA Phosphoramidite	50 - 100 mM	Monomer building block
Activator (e.g., ETT)	0.25 - 0.5 M	Activates phosphoramidite	
Coupling Time	5 - 15 minutes	Drives reaction to completion	
Capping	Cap A (Acetic Anhydride)	5-10% in THF/Pyridine	Acetylates unreacted 5'-OH groups
Cap B (N-Methylimidazole)	10-16% in THF	Catalyzes acetylation	
Oxidation	Iodine (I ₂)	0.02 - 0.1 M in THF/Pyridine/H ₂ O	Stabilizes phosphate linkage
Cleavage & Deprotection	Conc. Ammonium Hydroxide (NH ₄ OH)	~30% aqueous solution	Cleaves from support & removes protecting groups
Incubation Time/Temp	12 - 18 hours at 55°C	Ensures complete deprotection	

Table 2: Impact of Monomer Protecting Group on Coupling Efficiency

Recent studies have shown that the choice of protecting group on the TNA monomer, particularly for guanosine (tG), can impact coupling efficiency.

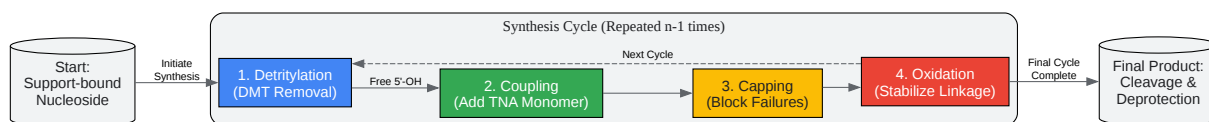
TNA-G Monomer	Protecting Group	Relative Coupling Efficiency	Rationale
Ac-DPC-tG	Acetyl + Diphenylcarbamoyl (DPC)	Lower	The bulky DPC group can cause steric hindrance during the coupling reaction.[8]
Ac-tG	Acetyl only	Higher	The less bulky acetyl group reduces steric hindrance, improving coupling efficiency.[7][8]

Note: Data is qualitative, based on comparative studies.[7][8] Suboptimal synthesis conditions were used in some studies to better discern differences in efficiency.[7][8]

Visualizations

Workflow for Solid-Phase TNA Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of the solid-phase synthesis process.

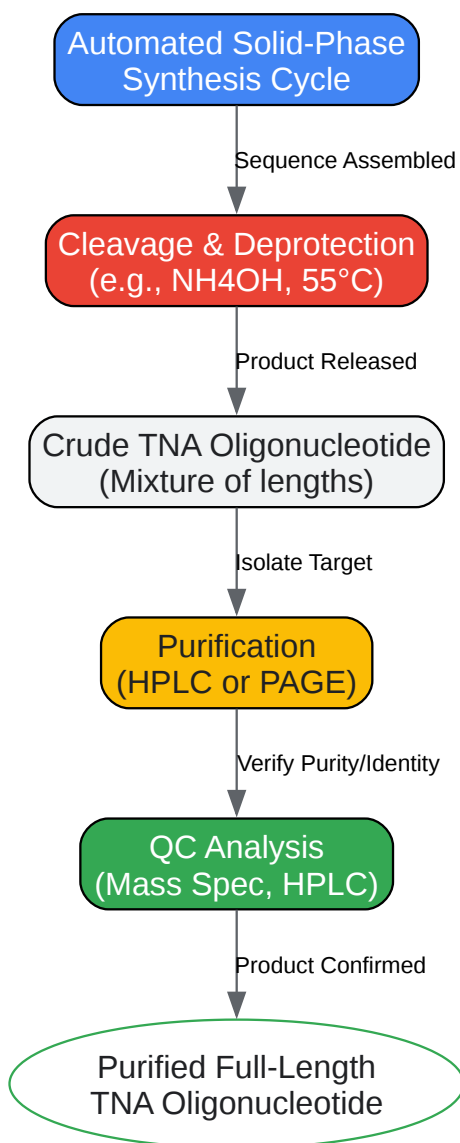


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Caption: The four-step cycle of solid-phase TNA oligonucleotide synthesis.

Logical Flow from Synthesis to Purified Product

This diagram outlines the overall process from automated synthesis to the final, purified TNA oligonucleotide.



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Caption: Overall workflow from TNA synthesis to final quality control.

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